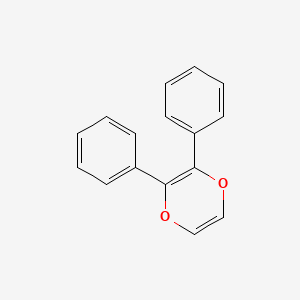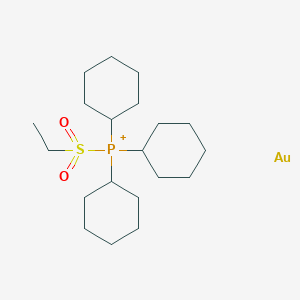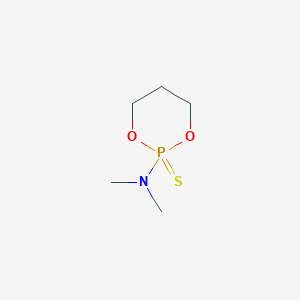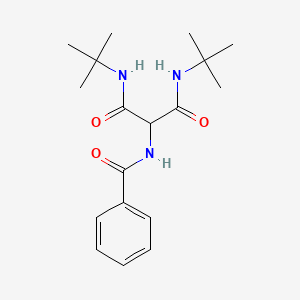
(1E)-N'-Dicyano-N,N-dimethylethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N’-Dicyano-N,N-dimethylethanimidamide: is an organic compound with a unique structure that includes two cyano groups and a dimethylamino group attached to an ethanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide typically involves the reaction of dimethylamine with a suitable precursor containing cyano groups. One common method is the reaction of dimethylamine with malononitrile under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (1E)-N’-Dicyano-N,N-dimethylethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using standard techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-N’-Dicyano-N,N-dimethylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug development.
Industry: In the industrial sector, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the final products.
Wirkmechanismus
The mechanism by which (1E)-N’-Dicyano-N,N-dimethylethanimidamide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylamino group can act as a nucleophile or base in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide (DMF): A commonly used solvent with a similar dimethylamino group.
Malononitrile: A precursor in the synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide, containing two cyano groups.
Dimethylamine: A simple amine with a structure similar to the dimethylamino group in the compound.
Uniqueness: What sets (1E)-N’-Dicyano-N,N-dimethylethanimidamide apart from these similar compounds is its combination of cyano and dimethylamino groups on an ethanimidamide backbone
Eigenschaften
CAS-Nummer |
63734-45-2 |
|---|---|
Molekularformel |
C6H8N4 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N',2-dicyano-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C6H8N4/c1-10(2)6(3-4-7)9-5-8/h3H2,1-2H3 |
InChI-Schlüssel |
RUAQSCRLGIHCAB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



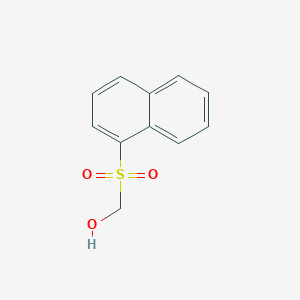
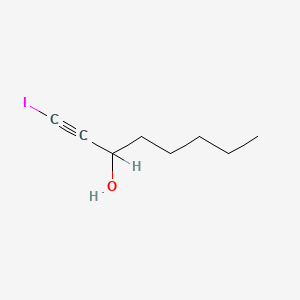


![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
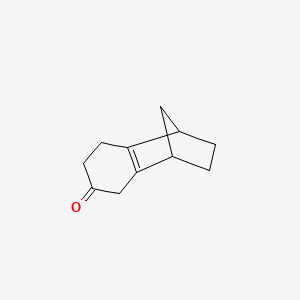
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)

